4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester

CAS No.: 3542-75-4

Cat. No.: VC18398881

Molecular Formula: C20H29NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3542-75-4 |

|---|---|

| Molecular Formula | C20H29NO3 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3 |

| Standard InChI Key | DVPQIMAQRDKTQT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3 |

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Molecular Formula

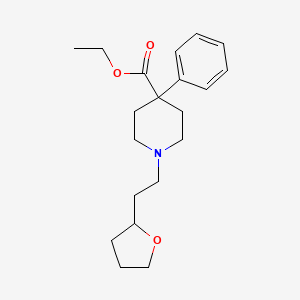

The compound is systematically named ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate according to IUPAC nomenclature rules . Its molecular formula reflects the integration of a piperidine ring (), a phenyl group (), a tetrahydrofurfuryl moiety (), and an ethyl ester () . The molecular weight of 331.4 g/mol is consistent with its atomic composition, as computed by PubChem’s algorithmic tools .

Table 1: Key Identifiers

Synonyms and Database Entries

This compound is cataloged under multiple aliases, including TA 109 and BRN 0436624, in chemical databases . Its PubChem CID (19060) and DSSTox Substance ID (DTXSID50956821) facilitate cross-referencing across platforms . The Wikidata entry Q82936934 further integrates it into semantic chemical networks .

Structural Characteristics and Molecular Configuration

Core Architecture

The molecule’s piperidine ring is substituted at the 4-position with a phenyl group and a carboxylate ester, while the 1-position features a 2-(tetrahydrofuran-2-yl)ethyl chain . This arrangement creates a sterically crowded environment, influencing its conformational flexibility and intermolecular interactions.

Spectroscopic and Computational Data

The InChI string (InChI=1S/C20H29NO3/c1-2-23-19...) and SMILES notation (CCOC(=O)C1(CCN(CC1)...) encode its connectivity . Computational models predict a three-dimensional conformation where the tetrahydrofuran ring adopts an envelope configuration, minimizing steric clashes with the piperidine substituents .

Comparative Analysis with Structural Analogs

Ethyl vs. Propyl Substituent Variants

The propyl analog (CAS 2260-45-9, CID 16749) differs by a single methylene unit in the tetrahydrofurfuryl chain, increasing its molecular weight to 345.5 g/mol . This minor modification alters lipophilicity ( +0.3) and may influence bioavailability in biological systems .

Table 2: Ethyl vs. Propyl Variants

| Property | Ethyl Derivative (3542-75-4) | Propyl Derivative (2260-45-9) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 331.4 g/mol | 345.5 g/mol |

| SMILES | CCOC(=O)C1(...)CCC2CCCO2 | CCOC(=O)C1(...)CCCC2CCCO2 |

| PubChem CID | 19060 | 16749 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume